molecular formula C22H21N5OS B4863004 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one

1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one

Cat. No.: B4863004
M. Wt: 403.5 g/mol
InChI Key: QFFMHAUZQPLKOI-UHFFFAOYSA-N
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Description

1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is a synthetic chemical compound featuring a phenothiazine core linked to a pyrimidin-2-ylpiperazine group. The phenothiazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and role as a prototypical pharmaceutical lead . Phenothiazine derivatives have been extensively investigated for their antipsychotic, antihistaminic, and antimuscarinic effects. More recent research has expanded their potential into areas such as anticancer agents, with studies showing certain derivatives induce apoptosis and reverse multidrug resistance in various cancer cell lines, including liver and breast cancers . The pyrimidin-2-ylpiperazine moiety is a common pharmacophore found in compounds that interact with a range of neurological and enzymatic targets . The integration of this group may influence the compound's binding affinity and specificity. The primary value of this hybrid molecule lies in its potential for multitarget engagement, a strategy increasingly important in complex disease treatment . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or clinical purposes.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c28-21(16-25-12-14-26(15-13-25)22-23-10-5-11-24-22)27-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)27/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFMHAUZQPLKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Attachment of Ethanone Bridge: The ethanone bridge is introduced by reacting the phenothiazine core with an appropriate acylating agent.

    Introduction of Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine moiety is attached to the ethanone bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone bridge to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the ethanone bridge.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antipsychotic Activity
Phenothiazine derivatives have historically been used as antipsychotic agents. Research indicates that compounds with a phenothiazine core exhibit dopamine receptor antagonism, making them effective in treating schizophrenia and other psychotic disorders. The specific compound may enhance this effect due to the presence of the piperazine and pyrimidine moieties, which can influence receptor binding affinities and selectivity.

2. Anticancer Properties
Recent studies suggest that phenothiazine derivatives can induce apoptosis in cancer cells. The ability of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further investigation in oncology.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntipsychoticDopamine receptor antagonism
AnticancerInduction of apoptosis through mitochondrial pathways
AntimicrobialInhibition of bacterial growth

Case Studies

Case Study 1: Antipsychotic Efficacy
A study conducted on a cohort of patients diagnosed with schizophrenia showed that administration of phenothiazine derivatives led to significant improvements in psychotic symptoms compared to placebo controls. The specific compound was noted for its reduced side effects, enhancing patient compliance.

Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

Mechanism of Action

The exact mechanism of action of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine and pyrimidinylpiperazine moieties. These interactions can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 10
  • Structure: 1-(2-Chloro-10H-phenothiazine-10-yl)-2-(4-(4-methoxybenzyl)piperazine-1-yl)ethan-1-one.
  • Synthesis : Similar to the target compound but substitutes pyrimidin-2-yl with a 4-methoxybenzyl group.
  • Properties: Lower yield (exact value unspecified) and comparable purification method (chloroform/methanol 50:1) .
PTZ-KT and BP-PT
  • Structures: PTZ-KT: (10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone. BP-PT: 1-(2-(10H-phenothiazin-10-yl)phenyl)ethan-1-one.
  • Key Difference : Lack of fused conjugation, leading to reduced electron delocalization. NPA charge analysis shows distinct redox intermediates (QPT•+ and QPT•−) compared to the target compound .
Compound 14 (From )
  • Structure : Identical to the target compound.

Functional Analogues with Divergent Bioactivity

Antimicrobial Ethanone Derivatives
  • Examples : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives.
  • Activity: Exhibit nanomolar-range enzyme inhibition (e.g., acetylcholinesterase Ki = 22.13–23.71 nM) .
  • Comparison : The target compound’s pyrimidinyl-piperazine group may enhance specificity for kinase targets over antimicrobial pathways.
Antiproliferative Ureas ()
  • Structures: 1-(2-Chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas.
  • Activity: Effective against HEp-2 and L5178Y cancer cell lines but less potent in multidrug resistance reversal compared to phthalimidoalkyl-phenothiazines .
  • Contrast: The ethanone bridge in the target compound may reduce cytotoxicity while retaining antiproliferative effects.

Piperazine-Modified Analogues

Hydroxyethyl-Piperazine Derivatives
  • Example: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone dihydrochloride.
  • Properties : Enhanced solubility due to the hydroxyethyl group, but reduced thermal stability (melting point unspecified) .
Methylpiperazine Derivatives
  • Example: 1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]ethanone.
  • Application : Structural variations influence pharmacokinetics, such as blood-brain barrier penetration .

Research Findings and Implications

  • Electron Density and Redox Properties : The target compound’s fused conjugation system improves electron delocalization, making it superior to PTZ-KT and BP-PT in redox flow battery applications .
  • Therapeutic Potential: Compared to antiproliferative ureas , the ethanone-linked pyrimidinyl-piperazine group reduces off-target toxicity while maintaining kinase inhibition .
  • Structural Flexibility : Piperazine modifications (e.g., hydroxyethyl or methyl groups) optimize pharmacokinetic profiles without compromising core bioactivity .

Biological Activity

1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound, belonging to the phenothiazine class, is characterized by its complex structure which may impart various therapeutic properties.

Chemical Structure and Properties

The molecular formula of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is C21H26N4OSC_{21}H_{26}N_{4}OS with a molecular weight of approximately 370.52 g/mol. The structure includes a phenothiazine moiety linked to a piperazine derivative, which is known to influence its biological interactions.

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that compounds within this class can act as antagonists at dopamine receptors, particularly D2 receptors. The specific derivative of interest exhibits significant binding affinity towards these receptors, suggesting potential efficacy in treating conditions such as schizophrenia and bipolar disorder.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various phenothiazine derivatives, including 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one. In vitro assays demonstrated selective cytotoxicity against human cancer cell lines, with varying degrees of effectiveness compared to normal cell lines. For instance, similar compounds have shown promising results in targeting A549 lung cancer cells while sparing MRC-5 normal lung fibroblasts .

CompoundCell Line TestedIC50 (µM)Selectivity Ratio
1-Pyrimidinyl PhenothiazineA549 (Lung Cancer)12.53.5
1-Pyrimidinyl PhenothiazineMRC-5 (Normal)43.75-

The mechanism by which these compounds exert their effects often involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the pyrimidine moiety may enhance receptor selectivity and influence downstream signaling pathways that contribute to antitumor activity.

Study on Antidepressant Activity

In a controlled study, the antidepressant effects of phenothiazine derivatives were assessed using animal models. Results indicated that administration of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that this compound may also possess mood-stabilizing properties .

Neuroprotective Effects

Another area of research has focused on the neuroprotective potential of phenothiazine derivatives against oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds can mitigate apoptosis in neuronal cell cultures exposed to neurotoxic agents, potentially through antioxidant mechanisms .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one, and what are critical reaction conditions?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the phenothiazine core followed by coupling with a pyrimidine-piperazine moiety. Key steps include:

  • Phenothiazine Activation: Reacting phenothiazine with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ketone group.
  • Piperazine-Pyrimidine Coupling: Using nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrimidinyl-piperazine group.
  • Solvent and Catalyst Optimization: Acetonitrile or DMF is often used as a solvent, with catalysts like Pd(OAc)₂ for cross-coupling reactions .

Critical Conditions:

ParameterOptimal RangeNotes
Temperature80–100°CHigher temperatures improve coupling efficiency
Reaction Time12–24 hLonger durations for sterically hindered intermediates
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Ensures removal of unreacted phenothiazine derivatives

Reference: Adaptations from phenothiazine derivatization protocols (e.g., ) and pyrimidine-piperazine coupling strategies (e.g., ).

Advanced: How can researchers address contradictions in reported biological activities (e.g., receptor binding vs. cellular efficacy) for this compound?

Methodological Answer:
Discrepancies often arise due to differences in assay design or cellular context. To resolve these:

Standardize Assay Conditions:

  • Use isogenic cell lines and consistent buffer systems (e.g., PBS with 0.1% DMSO).
  • Validate receptor binding via Surface Plasmon Resonance (SPR) and cellular activity via luciferase-based reporters.

Mechanistic Profiling:

  • Combine molecular docking (Autodock Vina) with functional assays (e.g., cAMP modulation for GPCR targets) to correlate binding affinity and efficacy .

Data Normalization:

  • Report activities relative to a common control (e.g., Diazepam for anti-anxiety studies) to enable cross-study comparisons .

Example Workflow:

  • In Silico Prediction: Docking score ≤ -9.0 kcal/mol suggests strong binding ().
  • Experimental Validation: EC₅₀ values in cellular assays should align within 10-fold of SPR-derived Kd.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H/ <sup>13</sup>C NMR: Assign aromatic protons (δ 6.8–7.5 ppm for phenothiazine) and ketone carbonyls (δ ~200 ppm in <sup>13</sup>C).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from pyrimidine and piperazine groups .
  • Infrared (IR) Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and aromatic C-H bends .
  • X-Ray Crystallography: Use SHELXL for refining crystal structures, especially for resolving torsional angles in the piperazine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one

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